6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 1917300-26-5
Cat. No.: VC3206049
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1917300-26-5 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 6-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) |
| Standard InChI Key | NHEAKDZSTANWHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2 |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2 |
Introduction
6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered significant attention for its potential biological activities, particularly in antiviral research. This compound is characterized by its molecular formula, C12H12N2O3, and molecular weight of 232.23 g/mol, with a CAS number of 1917300-26-5 .
Synthesis Methods
The synthesis of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. A notable approach involves a one-pot oxidizing process using sodium hydride (NaH) and meta-chloroperbenzoic acid (m-CPBA). This method has shown yields ranging from 60% to 70% and allows for the introduction of hydroxyl groups that enhance biological activity .
Antiviral Activity
One of the most significant findings regarding the biological activity of this compound is its anti-HIV properties. It exhibits both reverse transcriptase (RT) and integrase (IN) inhibitory activities. In studies, modifications such as N-3 hydroxylation resulted in increased IN activity while retaining RT activity .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated alongside its antiviral efficacy. In vitro studies indicate that while the compound demonstrates potent antiviral activity, it maintains low cytotoxicity levels, making it a promising candidate for further development in therapeutic applications.
Comparative Analysis with Related Compounds
In comparative analyses with other pyrimidine derivatives, compounds containing similar benzyloxy groups exhibited enhanced antiviral activities against Hepatitis B virus (HBV) RNase H. The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzyl moiety significantly influenced antiviral potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume